4-Isobutylcarbamoyl-piperidine-1-carboxylic acid tert-butyl ester
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Overview
Description
4-Isobutylcarbamoyl-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C14H27N3O2. It is commonly used as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation . This compound is known for its role in incorporating rigidity into the linker region of PROTACs, which can impact degradation kinetics and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties .
Preparation Methods
The synthesis of 4-Isobutylcarbamoyl-piperidine-1-carboxylic acid tert-butyl ester typically involves the reaction of piperidine derivatives with isobutyl isocyanate and tert-butyl chloroformate. The reaction conditions often include the use of organic solvents such as tetrahydrofuran (THF) and catalysts like Pd-PEPPSI™-IPent . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Isobutylcarbamoyl-piperidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like N-Fluorobenzenesulfonimide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amines.
Scientific Research Applications
4-Isobutylcarbamoyl-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a linker in the development of PROTACs.
Biology: In biological research, it is utilized in the study of protein degradation pathways and the development of targeted therapies.
Medicine: This compound is explored for its potential in drug discovery and development, particularly in the design of molecules that can selectively degrade disease-causing proteins.
Industry: It finds applications in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Isobutylcarbamoyl-piperidine-1-carboxylic acid tert-butyl ester involves its role as a linker in PROTACs. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome . The linker region, which includes this compound, plays a crucial role in maintaining the proper orientation and distance between the ligase and the target protein, thereby influencing the efficiency of protein degradation.
Comparison with Similar Compounds
4-Isobutylcarbamoyl-piperidine-1-carboxylic acid tert-butyl ester can be compared with other similar compounds such as:
tert-Butyl 4-amino-1-piperidinecarboxylate: This compound is used in similar applications but differs in its functional groups and reactivity.
Ethyl N-Boc-piperidine-4-carboxylate: Another related compound used in organic synthesis, with different ester and protecting groups.
N-Boc-4-piperidineacetaldehyde: Used as a building block in various synthetic routes, with distinct aldehyde functionality.
The uniqueness of this compound lies in its specific structure and properties that make it suitable for use as a linker in PROTACs, impacting the degradation kinetics and ADMET properties of the resulting molecules .
Properties
Molecular Formula |
C15H28N2O3 |
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Molecular Weight |
284.39 g/mol |
IUPAC Name |
tert-butyl 4-(2-methylpropylcarbamoyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H28N2O3/c1-11(2)10-16-13(18)12-6-8-17(9-7-12)14(19)20-15(3,4)5/h11-12H,6-10H2,1-5H3,(H,16,18) |
InChI Key |
XPFFALLMWVBZJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1CCN(CC1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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